molecular formula C8H7N3O2 B11814802 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B11814802
M. Wt: 177.16 g/mol
InChI Key: CQXZYIWSYIETKQ-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its fused benzene and imidazole rings, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced imidazole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced imidazole compounds .

Scientific Research Applications

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid
  • 1,3-Diazole derivatives
  • Benzimidazole derivatives

Uniqueness

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide is unique due to its specific structural features and chemical properties. Its fused benzene and imidazole rings confer distinct reactivity and stability, making it a valuable compound for various applications. Compared to other similar compounds, it may exhibit different biological activities and chemical reactivity, which can be leveraged for specific research and industrial purposes .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-oxo-1,3-dihydrobenzimidazole-5-carboxamide

InChI

InChI=1S/C8H7N3O2/c9-7(12)4-1-2-5-6(3-4)11-8(13)10-5/h1-3H,(H2,9,12)(H2,10,11,13)

InChI Key

CQXZYIWSYIETKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)NC(=O)N2

Origin of Product

United States

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